![molecular formula C13H18N2O4S B1383284 5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate CAS No. 1695329-31-7](/img/structure/B1383284.png)
5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate
Overview
Description
“5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate” is a chemical compound with the CAS Number: 1695329-31-7 . It has a molecular weight of 298.36 . The IUPAC name for this compound is 5-(tert-butyl) 2-methyl 6,7-dihydrothiazolo [4,5-c]pyridine-2,5 (4H)-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O4S/c1-13(2,3)19-12(17)15-6-5-9-8(7-15)14-10(20-9)11(16)18-4/h5-7H2,1-4H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not specified in the available resources .Scientific Research Applications
Organic Synthesis
This compound can serve as a building block in organic synthesis, particularly in the construction of complex molecules with thiazolo[4,5-c]pyridine rings. These structures are often found in pharmaceuticals and agrochemicals due to their bioactivity. The tert-butyl and methyl groups may offer steric hindrance, which can be exploited to influence reaction selectivity .
Medicinal Chemistry
In medicinal chemistry, the thiazolopyridine core is a common motif in drug design. It’s known for its potential in creating compounds with antimicrobial, anti-inflammatory, and anticancer properties. The specific substituents on this compound could be modified to optimize interactions with biological targets.
Material Science
The unique electronic properties of thiazolopyridines make them suitable for use in material science, particularly in the development of organic semiconductors. These materials are used in the production of light-emitting diodes (LEDs), solar cells, and transistors .
Catalysis
Catalysts containing thiazolopyridine structures can be used in various chemical reactions, including polymerizations and oxidations. The tert-butyl and methyl groups might influence the catalytic activity by affecting the electron density and steric environment around the active site .
Analytical Chemistry
As a reference compound, it can be used in analytical chemistry to develop new methods for detecting similar structures in complex mixtures. This is particularly useful in pharmaceutical analysis, where precise quantification of active ingredients is crucial .
Agricultural Chemistry
Thiazolopyridines are also explored for their use in agricultural chemistry. They can be the basis for developing new pesticides or herbicides, with the possibility of tailoring the compound’s properties to target specific pests or weeds.
Safety and Hazards
properties
IUPAC Name |
5-O-tert-butyl 2-O-methyl 6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(17)15-6-5-9-8(7-15)14-10(20-9)11(16)18-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDKMIZKTXZPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



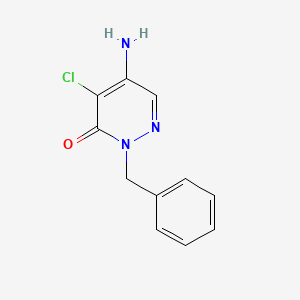


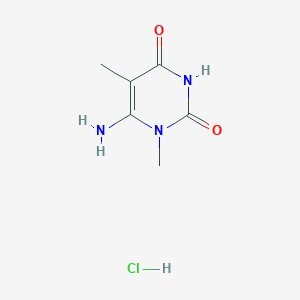
![4-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383207.png)
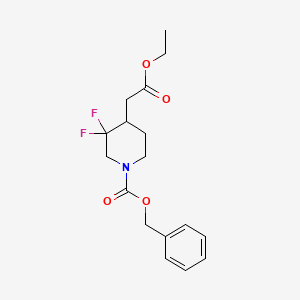
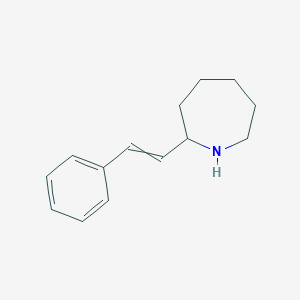
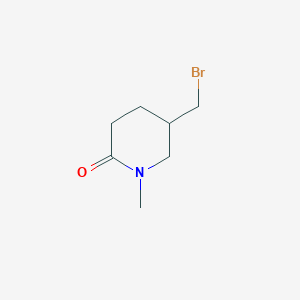


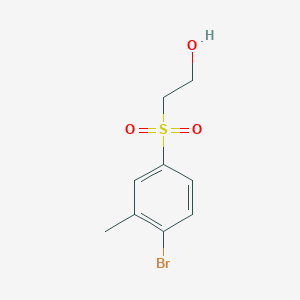

![tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1383222.png)
![Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-](/img/structure/B1383224.png)